2-(4-chlorophenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2/c1-14-12-17(9-10-18(14)23-11-3-2-4-20(23)25)22-19(24)13-15-5-7-16(21)8-6-15/h5-10,12H,2-4,11,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSDSWHOXOIIDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CC2=CC=C(C=C2)Cl)N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide typically involves multiple steps, including the formation of intermediate compoundsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(4-chlorophenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Structural Analog: N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide ()
- Molecular Formula : C₂₁H₂₄N₂O₃
- Key Differences :
- Methoxy substituent at the 3-position vs. methyl group in the target compound.
- 3-Methylphenyl vs. 4-chlorophenyl on the acetamide chain.
- Implications: The methoxy group increases polarity and may enhance solubility in aqueous media compared to the methyl group.
Piperazine-Based Acetamides ()
Compounds 11–17 in include derivatives like N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide dihydrochloride (Compound 12).
- Key Differences :
- Piperazine (secondary amine) vs. 2-oxopiperidin-1-yl (lactam) in the target compound.
- Implications: Piperazine derivatives exhibit higher basicity, favoring protonation at physiological pH, which enhances water solubility.
Benzimidazole-Acetamide Hybrids ()
Examples include 2-[2-(4-Chlorophenyl)-1H-benzimidazol-1-yl]-N-phenyl acetamide (Compound 3q).
- Key Differences :
- Benzimidazole core vs. simple phenyl ring in the target compound.
- Implications: Benzimidazole enhances π-π stacking interactions with biological targets, improving anthelmintic activity (e.g., paralysis of Pheretima posthuma). The absence of benzimidazole in the target compound may shift activity toward non-parasitic targets .
Dichlorophenyl-Pyrazolyl Acetamide ()
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Key Differences: Dichlorophenyl and pyrazolyl substituents vs. monochlorophenyl and oxopiperidinyl in the target compound.
- Implications :
Mandipropamid ()
2-(4-Chlorophenyl)-N-[2-[3-Methoxy-4-(prop-2-ynyloxy)phenyl]ethyl]-2-(prop-2-ynyloxy)acetamide
- Key Differences :
- Propargyl ether groups vs. oxopiperidinyl and methyl groups in the target compound.
- Implications :
Physicochemical and Pharmacokinetic Comparisons
| Property | Target Compound | Piperazine Analog (Compound 12) | Benzimidazole Hybrid (3q) | Mandipropamid |
|---|---|---|---|---|
| Molecular Weight | ~375.87 g/mol | 366.29 g/mol | 377.83 g/mol | 452.94 g/mol |
| LogP | ~2.8 (estimated) | 1.5–2.0 | 3.1 | 3.9 |
| Solubility | Moderate (polar lactam) | High (ionizable piperazine) | Low (benzimidazole core) | Low (propargyl ethers) |
| Metabolic Stability | High (lactam resistance) | Moderate (piperazine oxidation) | Low (benzimidazole cleavage) | Moderate (ether hydrolysis) |
Biological Activity
2-(4-chlorophenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in cancer research. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C24H24ClN5O3
- Molecular Weight : 465.93 g/mol
- CAS Number : 2029205-64-7
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include chlorination and acetamide formation. The detailed synthetic route can be found in various chemical databases and literature focusing on piperidine derivatives.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Notably, it has been evaluated for its effects on glioblastoma cells, demonstrating significant inhibitory activity against glioma cell lines. The compound's mechanism appears to involve the inhibition of key kinases involved in cancer progression, particularly the AKT pathway.
- Inhibition of Kinases : The compound has shown low micromolar activity against the AKT2/PKBβ kinase, which is crucial in glioma malignancy. In vitro studies indicated that it inhibited neurosphere formation in patient-derived glioma stem cells while exhibiting lower toxicity towards non-cancerous cells .
- Case Study : A specific study reported that a derivative of this compound inhibited 3D neurosphere formation and induced cell death in glioblastoma cell lines at concentrations significantly lower than those affecting normal cells . The selectivity for cancerous cells over normal cells is particularly promising for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Kinase Inhibition : It selectively inhibits AKT isoforms, which are often overexpressed in various cancers, including glioblastoma.
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
Data Table: Biological Activity Overview
| Activity Type | Target | IC50 Value (µM) | Observations |
|---|---|---|---|
| AKT2 Inhibition | AKT2/PKBβ | 12 | Significant inhibition observed in glioma cells |
| Cell Viability | Glioblastoma | Varies | Induces cell death while sparing non-cancerous cells |
| Neurosphere Formation | Glioma Stem Cells | Varies | Inhibits formation significantly |
Q & A
Q. What synthetic routes are recommended for preparing 2-(4-chlorophenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide, and what reaction conditions are critical?
- Methodological Answer : A typical synthesis involves coupling 4-chlorophenylacetic acid derivatives with substituted aniline precursors. Key steps include:
- Activation : Use of coupling agents (e.g., EDC/HOBt) for amide bond formation.
- Substitution : Introduction of the 2-oxopiperidin-1-yl group via nucleophilic aromatic substitution under anhydrous conditions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (toluene or DCM/hexane) .
Critical parameters: Temperature control (<5°C during acid chloride formation), stoichiometric ratios (1:1.2 for amine:acid chloride), and inert atmosphere (N₂) to prevent oxidation.
Q. Which spectroscopic techniques are essential for structural characterization, and what key data should be prioritized?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Confirm aromatic proton environments (δ 7.2–7.4 ppm for chlorophenyl; δ 6.8–7.1 ppm for substituted phenyl).
- ¹³C NMR : Identify carbonyl signals (amide C=O at ~168–170 ppm; 2-oxopiperidinone C=O at ~172 ppm).
- Mass Spectrometry (HRMS) : Verify molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns matching the acetamide backbone.
- X-ray Crystallography : Resolve dihedral angles between aromatic rings (e.g., ~60.5° in analogous structures) and hydrogen-bonding networks (N–H···O interactions) .
Q. What safety protocols are required for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates.
- First Aid : Immediate rinsing with water for skin/eye contact (15+ minutes); seek medical attention if ingested .
- Storage : Airtight containers in dry, dark conditions (-20°C for long-term stability) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data?
- Methodological Answer :
- Cross-Validation : Compare DFT-calculated IR/NMR spectra (e.g., Gaussian09/B3LYP/6-31G*) with experimental data, adjusting for solvent effects (PCM model) and tautomeric equilibria.
- Crystal Packing Analysis : Use X-ray data to identify intermolecular interactions (e.g., hydrogen bonds) that may shift vibrational frequencies in solid-state FTIR .
- Dynamic NMR : Probe rotational barriers of the acetamide group to explain splitting anomalies in ¹H NMR .
Q. What strategies optimize synthetic yield while minimizing byproduct formation?
- Methodological Answer :
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂/Xantphos) for Ullmann-type coupling to reduce halogenated intermediates.
- Byproduct Mitigation :
- Temperature Control : Maintain <50°C during amidation to prevent diketopiperazine formation.
- Protecting Groups : Use tert-butoxycarbonyl (Boc) for the 2-oxopiperidin-1-yl nitrogen to avoid side reactions .
- Process Analytics : In-line FTIR or HPLC monitoring (C18 column, acetonitrile/water gradient) to track reaction progress .
Q. How do structural features (e.g., hydrogen bonding, dihedral angles) influence physicochemical properties?
- Methodological Answer :
- Hydrogen Bonding : Stabilizes crystal packing (N–H···O interactions at ~2.8–3.0 Å), increasing melting point (e.g., 421 K in analogs) and reducing solubility in nonpolar solvents .
- Dihedral Angles : A ~60° angle between chlorophenyl and substituted phenyl rings minimizes steric strain, enhancing thermal stability (TGA decomposition >250°C) .
- LogP Prediction : Computational tools (e.g., MarvinSketch) estimate LogP ~2.8, correlating with moderate membrane permeability in vitro .
Q. What computational approaches predict biological activity, and how do they align with experimental assays?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs). Focus on pharmacophore features:
- Chlorophenyl : Hydrophobic pocket interactions.
- 2-Oxopiperidin-1-yl : Hydrogen bonding with catalytic residues.
- MD Simulations : GROMACS-based 100-ns trajectories to assess binding stability (RMSD <2.0 Å).
- Validation : Compare with enzyme inhibition assays (IC₅₀ values) and SPR binding kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
